3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
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Description
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C21H17ClF3NO5 and its molecular weight is 455.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chromenone Precursors The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a critical precursor for DNA-dependent protein kinase inhibitors, relies on allyl protecting groups for its formation. The synthesis comes in two methods, offering different yields but highlighting the importance of the chromenone scaffold in medicinal chemistry (Rodriguez Aristegui et al., 2006).
Reactivity and Stereochemistry The reaction of chromenes with morpholinocyclopentene under kinetic or thermodynamic control exhibits specific product formation due to enamine addition, emphasizing the reactivity and stereochemistry of these compounds. The hydrolysis retains the pyran ring configuration, suggesting a stability in the structural framework of these molecules (Korotaev et al., 2017).
Spectroscopy and Computational Studies In-depth spectroscopic and computational studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provide a comprehensive understanding of its physicochemical properties. The correlation between theoretical and experimental results underlines the significance of HOMO and LUMO studies in determining the compound's reactivity and stability (Priyanka et al., 2016).
Properties
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO5/c22-12-1-3-13(4-2-12)30-19-17(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)18(14)31-20(19)21(23,24)25/h1-6,27H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNFKBVMRSDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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